
1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate
概要
説明
1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate is a chemical compound with the empirical formula C8H11BF5N . It is an electrophilic fluorine source and is also used as a starting material for fluorination reactions, aryl trifluoromethylation reactions, and other arylation reactions .
Synthesis Analysis
1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate is widely used in the synthesis of different heterocycles . It is also used in Pd (II)-catalyzed para-selective C-H arylation .Molecular Structure Analysis
The molecular weight of 1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate is 226.98 . The SMILES string representation of the molecule isF [B-] (F) (F)F.Cc1cc (C) [n+] (F)c (C)c1 . Chemical Reactions Analysis
This compound is a reactant for Pd (II)-catalyzed para-selective C-H arylation, fluorination reactions, and aryl trifluoromethylation reactions . It is also used in the synthesis of fluoroazulenes .Physical And Chemical Properties Analysis
The melting point of 1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate is 213-217 °C (lit.) .科学的研究の応用
Organic Synthesis
1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate: is widely used as a reagent in organic synthesis. It serves as an electrophilic fluorine source, facilitating various fluorination reactions . This compound is particularly useful for introducing fluorine atoms into organic molecules, which is a crucial step in synthesizing pharmaceuticals and agrochemicals.
Medicinal Chemistry
In medicinal chemistry, this compound is employed to synthesize fluorinated analogs of bioactive molecules. Fluorine atoms can significantly alter the biological activity of a molecule, making this reagent valuable for drug design and development .
Materials Science
The compound’s role in materials science involves its use as a phase-transfer catalyst. It enables the synthesis of complex organic compounds that can be used as monomers or intermediates in creating advanced materials .
Environmental Science
While specific applications in environmental science are not extensively documented, the use of 1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate in synthesizing fluorinated compounds may contribute to the development of environmentally friendly refrigerants and propellants .
Analytical Chemistry
In analytical chemistry, this reagent is used to introduce fluorine into compounds, which can then be analyzed using various spectroscopic techniques to determine their structure and composition .
Biochemistry Research
This compound finds its application in biochemistry research where it is used to synthesize fluorinated biomolecules. These molecules can be used as tracers in positron emission tomography (PET) scans, aiding in the diagnosis and research of diseases .
Industrial Applications
Industrially, 1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate is utilized in the synthesis of specialty chemicals and as a catalyst in the production of polymers and other advanced materials .
Phase-Transfer Catalysis
It acts as a phase-transfer catalyst, facilitating the migration of a reactant from one phase into another, which is particularly useful in reactions that are otherwise difficult to achieve .
作用機序
Target of Action
1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate (FPyB) is a versatile reagent used in organic synthesis . Its primary targets are organic compounds that undergo fluorination reactions . It acts as a source of electrophilic fluorine .
Mode of Action
FPyB’s mode of action involves the formation of an ion pair with the reactant, which enhances its solubility in the organic phase and promotes the desired chemical transformation . It facilitates the transfer of a reactant from one phase to another, typically from an aqueous phase to an organic phase, by forming a complex with the reactant .
Biochemical Pathways
FPyB is involved in several biochemical pathways, including Pd (II)-catalyzed para-selective C-H arylation, fluorination reactions, and aryl trifluoromethylation reactions . These reactions are crucial in the synthesis of various organic compounds.
Result of Action
The result of FPyB’s action is the successful fluorination of target organic compounds . This can lead to the synthesis of a wide range of fluorinated organic compounds, which have applications in various fields, including pharmaceuticals and materials science.
Action Environment
The action of FPyB can be influenced by various environmental factors. For instance, the solvent used can affect the solubility of the reactants and the efficiency of the reaction . Additionally, factors such as temperature and pressure might also influence the reaction outcomes . Therefore, these factors need to be carefully controlled to ensure the efficacy and stability of FPyB’s action.
Safety and Hazards
This compound is classified as a skin irritant (Category 2), eye irritant (Category 2), and specific target organ toxicity – single exposure (Category 3) . It is recommended to avoid inhalation or direct skin contact, and to use personal protective equipment such as gloves and goggles when handling this compound .
将来の方向性
特性
IUPAC Name |
1-fluoro-2,4,6-trimethylpyridin-1-ium;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11FN.BF4/c1-6-4-7(2)10(9)8(3)5-6;2-1(3,4)5/h4-5H,1-3H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRNLYYDDEUOXBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC1=CC(=[N+](C(=C1)C)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BF5N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30381379 | |
| Record name | 1-Fluoro-2,4,6-trimethylpyridin-1-ium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30381379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
109705-14-8 | |
| Record name | 1-Fluoro-2,4,6-trimethylpyridin-1-ium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30381379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Fluoro-2,4,6-trimethylpyridinium Tetrafluoroborate [Fluorinating Reagent] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

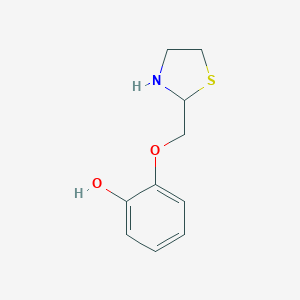
![2-[(But-1-yn-1-yl)oxy]-4-methyl-1-(propan-2-yl)cyclohexane](/img/structure/B34750.png)
![2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl acrylate](/img/structure/B34751.png)
![Tris[2-(dimethylamino)ethyl]amine](/img/structure/B34753.png)
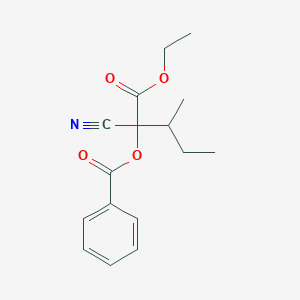
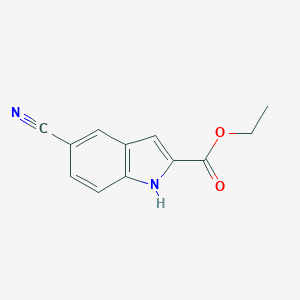



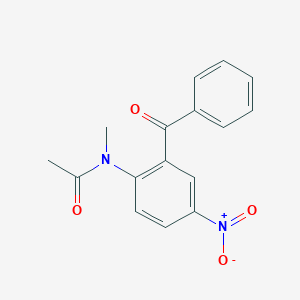
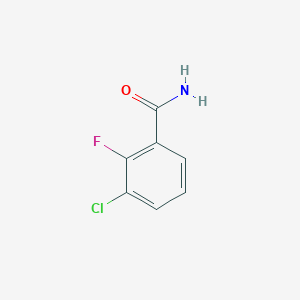

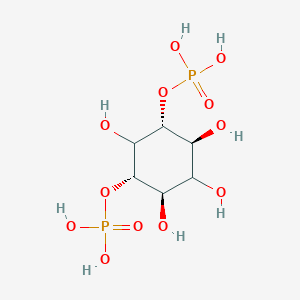
![7-Fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B34776.png)